molecular formula C18H12O5 B2649606 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 325805-39-8

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2649606
CAS No.: 325805-39-8
M. Wt: 308.289
InChI Key: RWXIDZFXLSBCHT-UHFFFAOYSA-N
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Description

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the family of coumarin derivatives. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, with the molecular formula C18H12O5, is characterized by the presence of a chromene ring system fused with a phenyl group and an acetyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-acetylphenol with ethyl coumarin-3-carboxylate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like palladium acetate (Pd(OAc)2). The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the acetyl and ester groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-acetylphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O5/c1-11(19)12-6-8-14(9-7-12)22-17(20)15-10-13-4-2-3-5-16(13)23-18(15)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXIDZFXLSBCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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